molecular formula C23H29N3O3S2 B2736133 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 438028-30-9

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No.: B2736133
CAS No.: 438028-30-9
M. Wt: 459.62
InChI Key: MGPRUQLPBLKEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a 4-(N,N-dipropylsulfamoyl)benzamide moiety at position 2. The dipropyl chains on the sulfamoyl group likely influence lipophilicity and membrane permeability.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2/c1-3-14-26(15-4-2)31(28,29)18-12-10-17(11-13-18)22(27)25-23-20(16-24)19-8-6-5-7-9-21(19)30-23/h10-13H,3-9,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPRUQLPBLKEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a cycloheptathiophene core with a cyano group and a sulfamoyl benzamide moiety. Its molecular formula is C28H27N3O5SC_{28}H_{27}N_3O_5S, and it has a molecular weight of approximately 437.6 g/mol. The structural complexity suggests potential interactions with various biological targets.

Recent studies indicate that this compound may exhibit anti-inflammatory properties through inhibition of key enzymes involved in inflammatory pathways. Specifically, it has been evaluated as a potential inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).

In Silico Studies

Molecular docking studies have shown that this compound binds effectively to the active sites of 5-LOX and COX-2. The binding energies observed suggest a stronger affinity for 5-LOX compared to COX-2, indicating selectivity that could be beneficial for therapeutic applications targeting inflammation without the adverse effects associated with non-selective COX inhibitors.

CompoundBinding Energy (Kcal/mol)Ki Inhibition Constant
This compound-9.0243.23 nM
Celecoxib-12.312.23 nM
Licofelone-8.73443.88 nM

Experimental Findings

In vitro studies have corroborated the in silico predictions, demonstrating significant anti-inflammatory effects in cellular models. These studies utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the compound's ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Anti-inflammatory Activity : A study published in MDPI reported that the compound exhibited strong binding affinity to 5-LOX with an IC50 value indicating effective inhibition of leukotriene synthesis, which is crucial in inflammatory responses .
  • Cancer Research : Preliminary investigations into the compound's anticancer properties have shown promise in inhibiting tumor cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Effects : Additional research has hinted at neuroprotective effects mediated through modulation of oxidative stress pathways, although further studies are required to elucidate these mechanisms fully .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of this compound exhibit significant antitumor properties. A study evaluated the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar structures and demonstrated their potential as anticancer agents. The mechanisms involved include the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In silico studies using molecular docking have suggested that it can act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This positions the compound as a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of compounds related to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide. These compounds have shown effectiveness against various bacterial strains, indicating their potential use in treating infections .

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be exploited in the development of novel materials for electronic or catalytic applications.

Case Studies

Study FocusFindingsReference
Antitumor ActivityDemonstrated significant inhibition of tumor growth and induction of apoptosis in cancer cell lines
Anti-inflammatory PotentialIdentified as a possible inhibitor of 5-lipoxygenase through molecular docking studies
Antimicrobial PropertiesEffective against multiple bacterial strains, suggesting potential for infection treatment

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with similar derivatives:

Compound Name Core Structure Substituents Molecular Weight logP (XLogP3) Key Functional Groups
Target Compound Cyclohepta[b]thiophene 3-cyano, 4-(N,N-dipropylsulfamoyl)benzamide ~455.5* ~5.5* Sulfamoyl, benzamide
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide () Cyclohepta[b]thiophene 3-cyano, propanamide 248.34 ~2.8 Carboxamide
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide () Cyclohepta[b]thiophene 3-cyano, 2-chlorobenzamide 330.83 5.4 Chlorobenzamide
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide () Cyclohepta[b]thiophene 3-cyano, phenoxyacetamide ~397.5* ~4.2* Ether, acetamide
Compound 24 () Cyclopenta[b]thiophene 3-cyano, pyrimidinyl-sulfamoyl - - Sulfamoyl, pyrimidine

*Estimated based on structural similarity.

Key Observations:

  • Molecular Weight and Lipophilicity : The target compound’s dipropylsulfamoyl-benzamide substituent increases molecular weight (~455.5) and logP (~5.5) compared to simpler analogs like the propanamide derivative (MW 248.34, logP ~2.8). This suggests reduced aqueous solubility but improved membrane permeability .
  • Functional Group Impact : The sulfamoyl group in the target compound may enhance binding to charged or polar enzyme pockets, contrasting with the neutral carboxamide in or the lipophilic chlorobenzamide in .

Spectral and Analytical Data

  • IR Spectroscopy : Sulfamoyl groups typically show S=O stretches near 1150–1250 cm⁻¹, while benzamide C=O appears at ~1660 cm⁻¹, consistent with ’s hydrazinecarbothioamides .
  • NMR : The cyclohepta[b]thiophene core’s protons resonate in the δ 1.5–3.0 ppm range (tetrahydro environment), while aromatic protons from the benzamide group appear at δ 7.0–8.0 ppm, as seen in .

Q & A

Q. Key Considerations :

  • Use moisture-sensitive reagents under inert gas (N₂/Ar).
  • Optimize reaction time to prevent over-alkylation of the sulfamoyl group .

Basic: How is structural integrity validated post-synthesis?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm cycloheptane protons (δ1.50–2.90 ppm) and sulfamoyl group integration (e.g., δ3.25–3.80 ppm for dipropyl CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 443.58 for analogs) .
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .

Advanced: What experimental designs effectively evaluate tyrosine kinase inhibition?

Q. Methodological Answer :

  • In Vitro Kinase Assays : Use recombinant tyrosine kinases (e.g., EGFR, Src) with ATP-Glo™ luminescence to measure IC₅₀. Compare to gefitinib (positive control) .
  • ATP-Competitive Binding : Perform displacement assays using [γ-³²P]ATP. A 10–100 nM IC₅₀ suggests competitive inhibition .
  • Cell-Based Assays : MCF7 breast cancer cells treated with 1–100 µM compound; MTT viability assays over 72 hours. IC₅₀ values <50 nM indicate high potency (e.g., analog IC₅₀ = 30.8 nM) .

Q. Data Interpretation :

  • Cross-validate with Western blotting (phospho-tyrosine reduction).
  • Account for cell permeability differences using LogP calculations (e.g., ClogP ~3.5 for optimal membrane penetration) .

Advanced: How to resolve IC₅₀ discrepancies across cell lines?

Q. Methodological Answer :

  • Assay Standardization :
    • Use identical incubation times (e.g., 72 hours) and serum concentrations (10% FBS) .
    • Normalize data to cell confluency (e.g., 70–80% at treatment initiation).
  • Mechanistic Profiling :
    • Perform RNA-seq to identify differential kinase expression (e.g., MCF7 vs. HepG2).
    • Use siRNA knockdown to confirm target specificity .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p<0.05) .

Advanced: What computational strategies predict target interactions?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model compound binding to ATP pockets (e.g., EGFR PDB:1M17). Prioritize poses with ΔG ≤ -9 kcal/mol .
  • Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å) .
  • QSAR Modeling : Train models on analogs (Table 1) to correlate substituents (e.g., sulfamoyl vs. methylpiperidinyl) with activity .

Q. Table 1: Structural Analogs and Bioactivity

CompoundKey ModificationIC₅₀ (nM)Target
Compound 24 Pyrimidinyl sulfamoyl30.8Tyrosine kinase
Compound 25 Triazinyl phenol38.7Tyrosine kinase
C22H25N3O3S2 2-Methylpiperidinyl sulfonyl45.2Unspecified kinase

Advanced: How to design SAR studies for analogs?

Q. Methodological Answer :

  • Functional Group Variation :
    • Replace dipropylsulfamoyl with methylpiperidinyl (logD adjustment) .
    • Modify the cycloheptane ring to cyclopenta (steric effects) .
  • Assay Prioritization :
    • Screen analogs in parallel against 3–5 kinase targets (e.g., EGFR, VEGFR2).
    • Use SPR (Surface Plasmon Resonance) for binding kinetics (Kₐ/Kᵢ < 1 µM⁻¹s⁻¹) .
  • Statistical Modeling :
    • Apply PLS regression to correlate 3D descriptors (e.g., polar surface area) with IC₅₀ .

Basic: Which structural features drive bioactivity?

Q. Methodological Answer :

  • Thiophene-Cycloheptane Core : Enhances planar rigidity for ATP pocket insertion .
  • Sulfamoyl Group : Hydrogen bonds with kinase catalytic lysine (e.g., K721 in EGFR) .
  • Cyano Substituent : Increases electron-withdrawing effects, stabilizing π-π stacking with phenylalanine (F723 in EGFR) .

Q. Comparative Analysis :

  • Removal of the cyano group reduces potency by ~10-fold (e.g., analog IC₅₀ = 320 nM) .

Advanced: How to mitigate off-target effects in kinase inhibition?

Q. Methodological Answer :

  • Selectivity Screening : Use KinomeScan® panels (≥400 kinases) to identify off-target hits (score ≤1% remaining activity) .
  • Covalent Modification : Introduce acrylamide warheads for irreversible binding (e.g., afatinib-like derivatives) .
  • Pharmacokinetic Profiling :
    • Measure plasma protein binding (PPB <90%) and CYP450 inhibition (IC₅₀ >10 µM) .
    • Optimize half-life (t₁/₂ >4 hours) via prodrug strategies (e.g., pivalate esterification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.